![molecular formula C14H11BrN2O3 B2724029 2-bromo-N-[cyano(2-methoxyphenyl)methyl]furan-3-carboxamide CAS No. 1808608-66-3](/img/structure/B2724029.png)
2-bromo-N-[cyano(2-methoxyphenyl)methyl]furan-3-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the functional groups mentioned above would significantly influence the compound’s structure. For example, the bromo group is likely to be attached to the 2-position of the furan ring, and the carboxamide group at the 3-position. The cyano and methoxy groups are likely part of the same phenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxamide and cyano groups could influence its solubility in different solvents. The bromo group could make the compound denser than similar compounds without a halogen .Mechanism of Action
Future Directions
Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring more efficient synthesis methods, studying its reactivity, investigating its physical and chemical properties in more detail, and testing its biological activity .
properties
IUPAC Name |
2-bromo-N-[cyano-(2-methoxyphenyl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c1-19-12-5-3-2-4-9(12)11(8-16)17-14(18)10-6-7-20-13(10)15/h2-7,11H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJKHPUUBKDDSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)C2=C(OC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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